

A Technical Guide to the Three-Dimensional Structure of *Saccharomyces* Invertase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Invertin*

Cat. No.: B607192

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth exploration of the three-dimensional structure of invertase from the yeast *Saccharomyces cerevisiae*. A classical model enzyme in biochemistry, invertase (EC 3.2.1.26; β -fructofuranosidase) catalyzes the hydrolysis of sucrose into glucose and fructose.^{[1][2]} Understanding its complex molecular architecture is crucial for applications ranging from industrial food production to the development of novel antifungal agents and the synthesis of prebiotics.^[2] This guide details its unique structural features, presents key quantitative data, and outlines the experimental protocols used for its structural determination.

Molecular Architecture and Quaternary Structure

Saccharomyces cerevisiae produces two forms of invertase from the same gene (SUC2): a non-glycosylated intracellular form and a heavily glycosylated secreted form.^{[1][3]} While the protein backbones are identical, their oligomeric states and cellular locations differ.^{[1][3]} The intracellular enzyme is a dimer, whereas the secreted form assembles into a large, stable octamer that becomes entrapped within the yeast cell wall.^{[1][3][4]}

The crystal structure of recombinant *Saccharomyces* invertase, solved at 3.3 Å resolution, reveals a sophisticated and unusual architecture.^{[1][5]}

Monomer and Domain Structure: Each invertase monomer (512 residues, ~58.5 kDa) is composed of two distinct domains, a feature characteristic of the Glycoside Hydrolase Family 32 (GH32)^{[1][6]}:

- N-terminal Catalytic Domain: This domain adopts a 5-fold β -propeller fold, creating a central, negatively charged cavity where the active site resides.[1]
- C-terminal β -Sandwich Domain: Appended to the catalytic domain, this structure is organized into two β -sheets.[6]

The Octameric Complex: The most striking feature of secreted invertase is its octameric quaternary structure, best described as a tetramer of dimers.[1][5] The monomers first associate into two distinct types of dimers. These dimers then assemble into the final flat, square-shaped octamer with dimensions of approximately $130 \times 130 \times 110 \text{ \AA}$.[1] This complex oligomerization is mediated by a non-catalytic domain and is critical for function, as the assembly creates steric constraints that limit the access of oligosaccharides larger than four units to the active site, thereby defining its substrate specificity.[1][2][5]

Role of Glycosylation: The secreted form of invertase is a glycoprotein containing about 50% carbohydrate by weight.[7] This extensive N-glycosylation is not merely decorative; it is essential for the stability and proper oligomerization of the enzyme.[3][4] The attached oligosaccharide chains stabilize the protein against thermal denaturation, prevent irreversible aggregation during folding, and are necessary for the formation of higher-order oligomers like tetramers and octamers from the core dimeric unit.[3][7]

Data Presentation: Structural and Crystallographic Parameters

The quantitative data derived from the X-ray crystallographic analysis of *Saccharomyces cerevisiae* invertase (PDB ID: 4EQV) are summarized below.

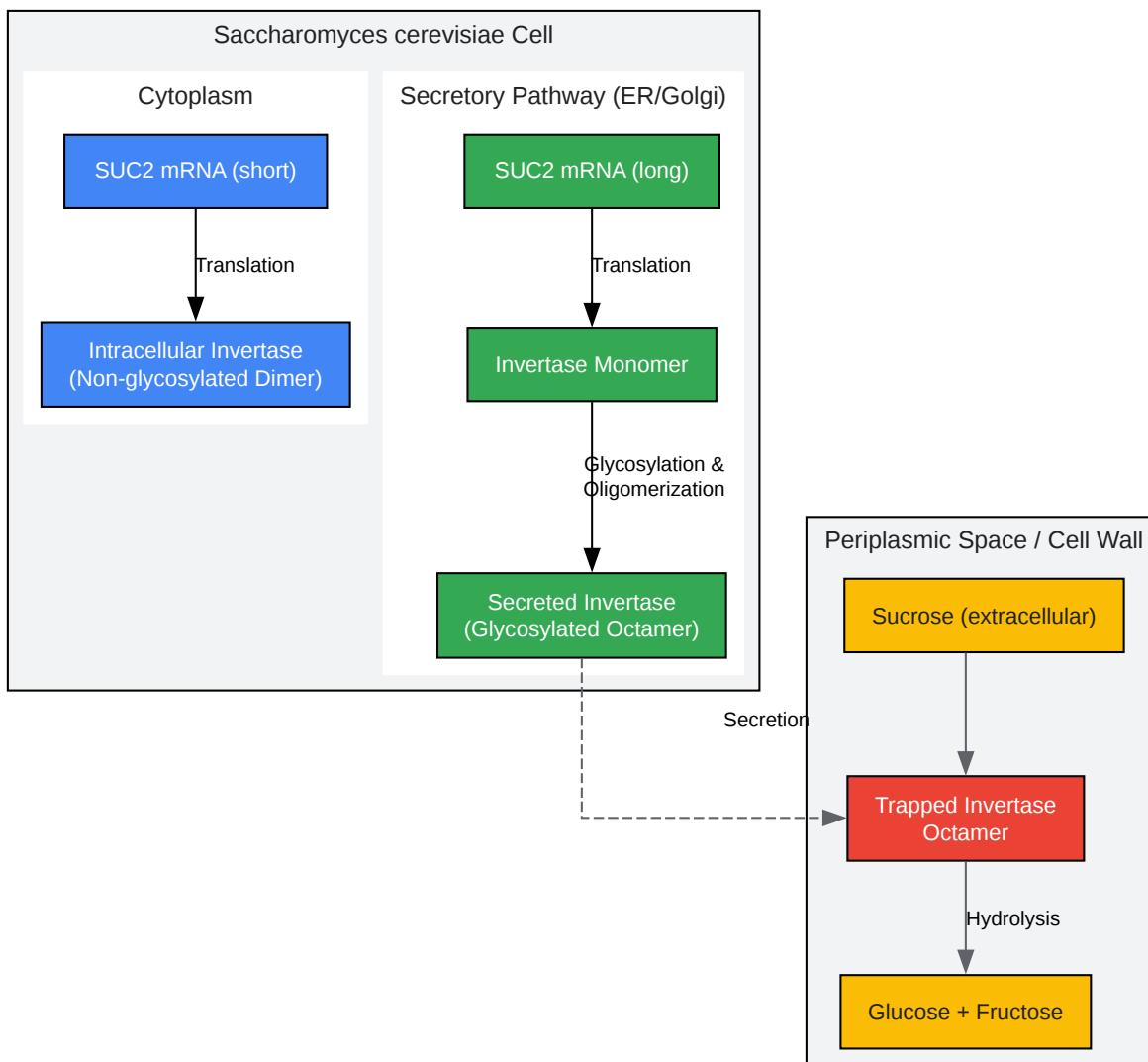
Table 1: Crystallographic Data and Refinement Statistics (PDB: 4EQV)

Data Collection

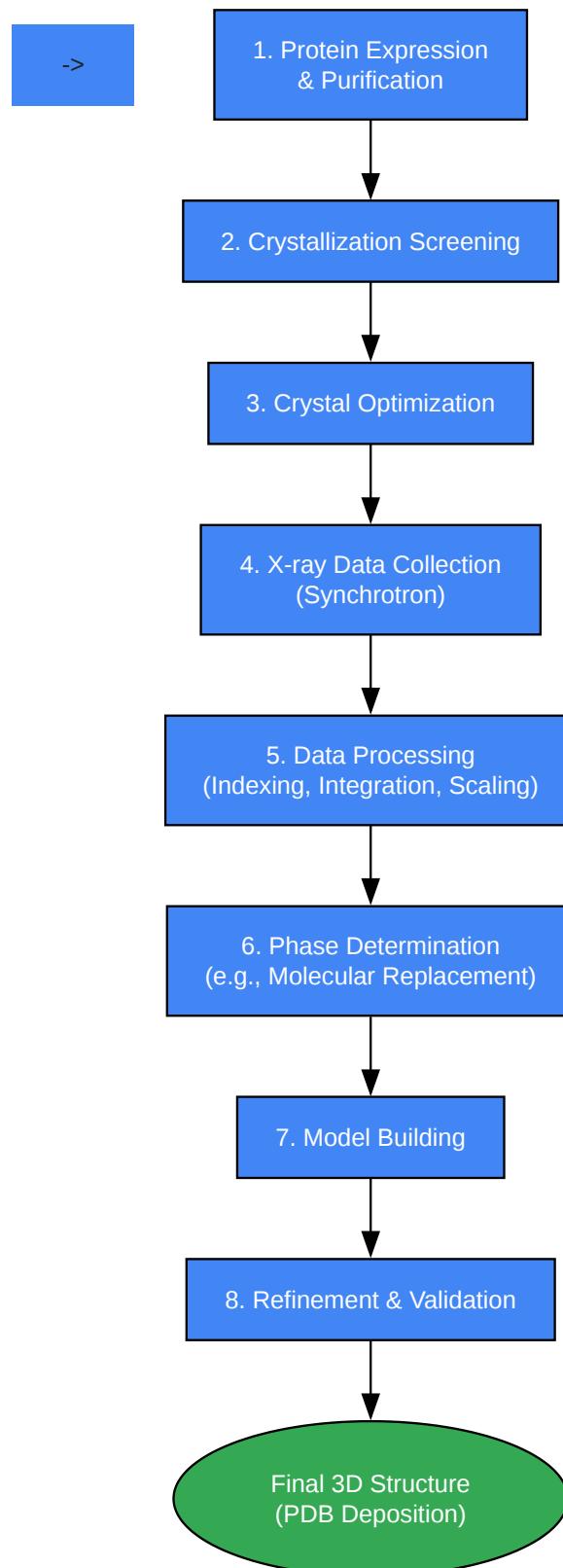
Method	X-ray Diffraction
Resolution	3.30 Å (reported in primary paper), 3.40 Å (in PDB entry)[1][5]
Space Group	P3 ₁ 21[1]
Refinement Statistics	
R-Value Work	0.221[5]
R-Value Free	0.239[5]
R-Value Observed	0.222[5]

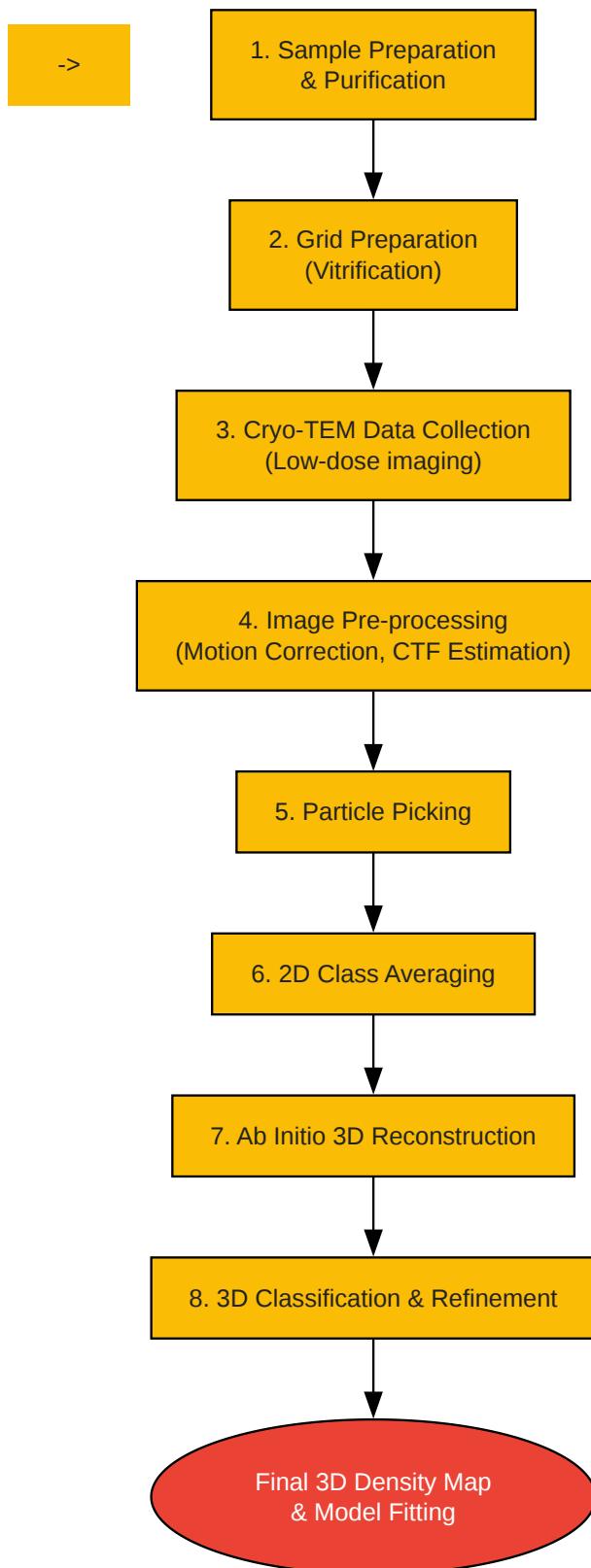
Table 2: Structural Properties of the Invertase Octamer (PDB: 4EQV)

Total Molecular Weight	468.69 kDa[5]
Total Atom Count	33,016[5]
Total Modeled Residues	4,072[5]
Oligomeric State	Octameric[1][8]
Dimensions	130 × 130 × 110 Å[1]



The Active Site and Catalytic Mechanism


The active site of invertase is located in a central funnel-shaped cavity within the β-propeller catalytic domain.[1] The catalytic mechanism involves the cleavage of the O-C(fructose) bond in sucrose.[9] Affinity labeling studies combined with site-directed mutagenesis have identified Aspartic Acid-23 (Asp-23) as a key nucleophilic residue in the active site.[10][11] The reaction proceeds via a covalent fructosyl-enzyme intermediate, which is subsequently hydrolyzed.[1]


Mutation of Asp-23 to asparagine results in an inactive enzyme, confirming its critical role in catalysis.[10][11]

Visualization of Workflows and Cellular Function

[Click to download full resolution via product page](#)

Figure 1. Cellular localization and function of the two invertase forms.[Click to download full resolution via product page](#)

Figure 2. Standard experimental workflow for protein X-ray crystallography.[Click to download full resolution via product page](#)

Figure 3. General workflow for single-particle cryo-electron microscopy.

Experimental Protocols

The determination of a macromolecular structure like that of invertase is a multi-step process requiring high-purity protein and rigorous biophysical techniques.

High-purity, homogenous protein is a prerequisite for structural studies.[12][13] The invertase used for crystallization was recombinantly produced in *E. coli* to yield a non-glycosylated, soluble protein suitable for structural analysis.[1] A general purification protocol involves the following stages:

- Cell Lysis: Yeast cells can be disrupted via autolysis using sodium bicarbonate or through mechanical means like sonication or homogenization to release the enzyme.[14][15][16] For recombinant expression, bacterial cells are typically lysed using high pressure or sonication.
- Clarification: The crude lysate is centrifuged at high speed to pellet cell debris, and the supernatant containing the soluble protein is collected.[14][16]
- Precipitation (Optional): A fractional precipitation step, often using ammonium sulfate or cold ethanol, can be used to concentrate the target protein and remove some contaminants.[14][17]
- Chromatography: This is the primary purification step.
 - Ion-Exchange Chromatography: The clarified supernatant is passed through a column (e.g., DEAE-Sephadex) that separates proteins based on charge.[15][17]
 - Gel Filtration (Size-Exclusion) Chromatography: This step separates proteins based on size and can be used to isolate the desired oligomeric form of invertase.[17][18] It also serves as a final "polishing" step.
- Purity Analysis: Throughout the process, protein purity is assessed using SDS-PAGE, and enzyme activity is monitored with a functional assay, such as the 3,5-dinitrosalicylic acid (DNS) method to quantify reducing sugars.[15][16]

X-ray crystallography is the technique used to determine the atomic and molecular structure of a crystal, in which a crystalline sample causes a beam of incident X-rays to diffract into many

specific directions.[13]

- Crystallization: The purified, concentrated protein is screened against a wide array of conditions (precipitants, buffers, salts, additives) to find the precise conditions that induce the formation of highly ordered, single crystals.[13] This is often done using vapor diffusion methods (hanging or sitting drop).
- Data Collection: A suitable crystal is cryo-cooled to minimize radiation damage and placed in a high-intensity X-ray beam, typically at a synchrotron source.[19] As the crystal is rotated, a detector records the diffraction patterns, which appear as a series of spots.[13][19]
- Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. The data are indexed, integrated, and scaled to create a final dataset of unique reflections and their intensities.[19]
- Phasing and Structure Solution: The "phase problem" is solved to reconstruct the electron density. For invertase, molecular replacement was used, where the known structure of a homologous protein (an inulinase from *Schwanniomyces occidentalis*) served as a search model to calculate initial phases.[1][20]
- Model Building and Refinement: An initial atomic model of the protein is built into the calculated electron density map.[21] This model is then iteratively improved through a process of computational refinement, where the model is adjusted to better fit the experimental data. The quality of the final model is assessed using metrics like the R-work and R-free values.[5][19]

Cryo-EM is a powerful alternative for determining the structure of large, complex, or flexible macromolecules that may be difficult to crystallize.[12][22]

- Sample and Grid Preparation: A small volume of the purified protein solution is applied to a specialized grid, which is then rapidly plunged into liquid ethane.[12] This process, known as vitrification, traps the protein molecules in a thin layer of amorphous (glass-like) ice, preserving their native structure.
- Data Collection: The vitrified grid is imaged in a cryo-transmission electron microscope (cryo-TEM) at extremely low temperatures.[22] Thousands of low-dose images are automatically

collected, each containing projections of individual protein particles in various random orientations.[22][23]

- Image Processing: This computationally intensive stage is the core of the method.
 - Particle Picking: Individual particle projections are identified and boxed out from the micrographs.[23]
 - 2D Classification: Similar particle views are grouped and averaged to improve the signal-to-noise ratio, yielding clear 2D class averages that represent different views of the molecule.[22][23]
 - 3D Reconstruction and Refinement: The 2D class averages are used to generate an initial low-resolution 3D model. This model is then refined by iteratively comparing it back to the individual particle images, ultimately yielding a high-resolution 3D density map of the protein.[23]
- Model Building: An atomic model of the protein is built into the final 3D density map, similar to the final step in crystallography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Three-dimensional Structure of *Saccharomyces* Invertase: ROLE OF A NON-CATALYTIC DOMAIN IN OLIGOMERIZATION AND SUBSTRATE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D structure of *Saccharomyces* invertase: a key enzyme in sugar metabolism [iqf.csic.es]
- 3. Stability, quaternary structure, and folding of internal, external, and core-glycosylated invertase from yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of glycosylation on yeast invertase oligomer stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of glycosylation on the mechanism of renaturation of invertase from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NIH 3D - Structure of *Saccharomyces cerevisiae* invertase [3d.nih.gov]
- 9. Invertase - Wikipedia [en.wikipedia.org]
- 10. Identification of an active-site residue in yeast invertase by affinity labeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. scribd.com [scribd.com]
- 15. scielo.br [scielo.br]
- 16. Green Purification of Invertase from Ultrasonicated Sifted Baker's Yeast by Membrane Filtration: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rcsb.org [rcsb.org]
- 21. bitesizebio.com [bitesizebio.com]
- 22. MyScope [myscope.training]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [A Technical Guide to the Three-Dimensional Structure of *Saccharomyces* Invertase]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607192#three-dimensional-structure-of-saccharomyces-invertase>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com